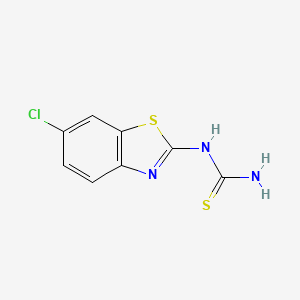

Thiourea, (6-chloro-2-benzothiazolyl)-

Description

Thiourea, (6-chloro-2-benzothiazolyl)-, is a thiourea derivative featuring a benzothiazole ring substituted with a chlorine atom at the 6-position and a thiourea functional group at the 2-position. Benzothiazole derivatives are heterocyclic compounds with a sulfur and nitrogen-containing aromatic ring, which are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . Thiourea derivatives, in general, act as versatile intermediates in synthesizing heterocyclic systems (e.g., imidazoles, thiazolines) and exhibit bioactivity through mechanisms such as receptor inhibition (e.g., EGFR, vanilloid receptors) and enzyme modulation .

Properties

CAS No. |

56159-92-3 |

|---|---|

Molecular Formula |

C8H6ClN3S2 |

Molecular Weight |

243.7 g/mol |

IUPAC Name |

(6-chloro-1,3-benzothiazol-2-yl)thiourea |

InChI |

InChI=1S/C8H6ClN3S2/c9-4-1-2-5-6(3-4)14-8(11-5)12-7(10)13/h1-3H,(H3,10,11,12,13) |

InChI Key |

CHUSWCBLKKTUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity of thiourea derivatives is highly dependent on substituents. Below is a comparative analysis of (6-chloro-2-benzothiazolyl)-thiourea with analogous compounds:

Table 1: Substituent Effects on Activity in Urea and Thiourea Analogues

| Compound Type | R Group | Activity (%) | Reference |

|---|---|---|---|

| Urea analogue (13b) | Phenyl | 76.3 | |

| Thiourea analogue (14e) | Phenyl | 49.7 | |

| Thiourea analogue (M1) | Amino acid | 92.0* | |

| Thiourea analogue (M2) | Amino acid | 88.5* |

Anti-amoebic activity against *Acanthamoeba, compared to chlorhexidine (reference standard).

Key Observations :

- Phenyl vs. Benzothiazolyl : The phenyl-substituted thiourea (14e) shows lower activity than its urea counterpart (13b), suggesting electron-withdrawing groups (e.g., chlorine in benzothiazolyl) may enhance stability or receptor affinity .

- Amino Acid Moieties: Thioureas with amino acid substituents (M1, M2) exhibit superior anti-amoebic activity, attributed to increased hydrophilicity and receptor selectivity .

Anticancer Activity :

- N-Benzoyl-N'-phenylthiourea derivatives inhibit EGFR tyrosine kinase, with IC₅₀ values in the micromolar range, comparable to Sorafenib .

- Benzothiazolyl-thiourea derivatives demonstrate enhanced anticancer activity due to the benzothiazole moiety’s ability to intercalate DNA or inhibit topoisomerases .

Antimicrobial Activity :

- 6-Chloro-2-benzothiazolyl-thiourea likely outperforms non-halogenated analogues (e.g., 2-benzothiazolyl-thiourea) in penetrating bacterial membranes, as seen in studies where chlorinated benzothiazoles showed higher MIC values against S. aureus .

Q & A

Q. Q1. What are the optimal conditions for synthesizing (6-chloro-2-benzothiazolyl)thiourea derivatives, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of 6-chloro-2-aminobenzothiazole with acyl/aroyl isothiocyanates or thiocyanate salts. Key parameters include:

- Solvent choice : Anhydrous acetone or ethanol is preferred to minimize hydrolysis .

- Temperature : Reflux (60–80°C) ensures complete reaction, while lower temperatures may lead to incomplete cyclization .

- Catalysts : Acidic or basic conditions (e.g., 10% NaOH for neutralization) improve thiourea formation .

- Purification : Recrystallization from ethanol or column chromatography removes byproducts .

Yield Optimization : Adjusting molar ratios (e.g., 1:1 for amine to thiocyanate) and reaction time (2–4 hours) can enhance yields to 80–90% .

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing the structural and electronic properties of (6-chloro-2-benzothiazolyl)thiourea?

Methodological Answer:

- X-ray crystallography : Resolves intramolecular H-bonding (e.g., N–H⋯O/S interactions) and planarity between benzothiazole and thiourea moieties .

- IR spectroscopy : Identifies ν(N–H) at 3200–3300 cm⁻¹ and ν(C=S) at 1250–1300 cm⁻¹ .

- NMR : ¹H NMR reveals deshielded aromatic protons (δ 7.2–8.5 ppm) and thiourea NH protons (δ 9.5–10.5 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. Q3. What are the key mechanistic pathways for the cyclization of (6-chloro-2-benzothiazolyl)thiourea into bioactive heterocycles, and how do substituents influence reactivity?

Methodological Answer: Cyclization often proceeds via:

- Electrophilic substitution : Intramolecular attack of the thiourea sulfur on the benzothiazole ring, facilitated by Br₂ or POCl₃ .

- Metal-catalyzed pathways : Cu(I) or Fe(III) catalysts promote tandem reactions with aryl isothiocyanates, forming 2-aminobenzothiazoles .

Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, accelerating cyclization, while bulky groups may sterically hinder ring closure . Computational studies (DFT) can model transition states and predict regioselectivity .

Q. Q4. How can researchers design experiments to evaluate the anti-inflammatory or anticancer activity of (6-chloro-2-benzothiazolyl)thiourea derivatives while addressing false positives?

Methodological Answer:

Q. Q5. How should researchers address discrepancies in reported biological activities of (6-chloro-2-benzothiazolyl)thiourea derivatives across different studies?

Methodological Answer:

- Standardize protocols : Use consistent cell lines, assay durations, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

- Validate purity : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

- Mechanistic follow-up : Use proteomics or molecular docking to verify target engagement (e.g., kinase inhibition) .

Q. Q6. What role do computational methods (e.g., DFT, molecular docking) play in predicting the stability and bioactivity of (6-chloro-2-benzothiazolyl)thiourea derivatives?

Methodological Answer:

- DFT calculations : Model H-bonding networks and charge distribution to predict crystallographic stability and solubility .

- Molecular docking : Screen against protein targets (e.g., EGFR or CDK1) using AutoDock Vina, prioritizing derivatives with low binding energies (<−8 kcal/mol) .

- ADMET prediction : Use SwissADME to assess logP, bioavailability, and CYP450 interactions .

Q. Q7. What methodologies are recommended for assessing the stability of (6-chloro-2-benzothiazolyl)thiourea under biological conditions (e.g., pH, temperature)?

Methodological Answer:

- pH stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for oral formulations) .

- Plasma stability : Incubate with human plasma at 37°C, quantifying parent compound loss over time using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.